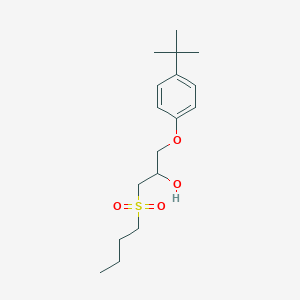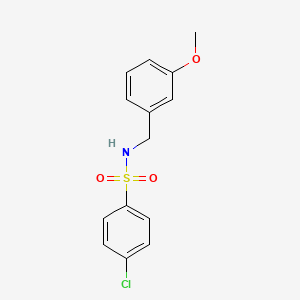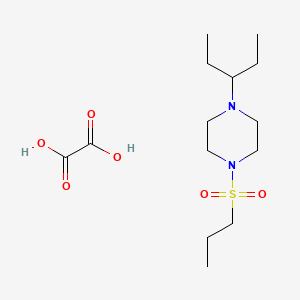
1-(4-tert-butylphenoxy)-3-(butylsulfonyl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-tert-butylphenoxy)-3-(butylsulfonyl)-2-propanol, also known as K-252a, is a natural product that has been isolated from the culture broth of Nocardiopsis sp. It is a potent inhibitor of protein kinases and has been extensively studied for its potential use in scientific research.
Wirkmechanismus
1-(4-tert-butylphenoxy)-3-(butylsulfonyl)-2-propanol acts as a potent inhibitor of protein kinases by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrate, leading to the inhibition of cellular processes that rely on protein phosphorylation.
Biochemical and Physiological Effects:
1-(4-tert-butylphenoxy)-3-(butylsulfonyl)-2-propanol has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-tert-butylphenoxy)-3-(butylsulfonyl)-2-propanol in lab experiments is its potent inhibitory effect on protein kinases, making it a useful tool for studying cellular processes that rely on protein phosphorylation. However, its complex synthesis process and high cost limit its use in large-scale experiments.
Zukünftige Richtungen
The potential uses of 1-(4-tert-butylphenoxy)-3-(butylsulfonyl)-2-propanol in scientific research are vast, and there are several future directions that could be explored. One area of interest is the use of 1-(4-tert-butylphenoxy)-3-(butylsulfonyl)-2-propanol in combination with other drugs to enhance its effectiveness in cancer therapy. Additionally, further research could be conducted to explore its potential use in the treatment of neurological disorders. Finally, the development of more efficient synthesis methods could make 1-(4-tert-butylphenoxy)-3-(butylsulfonyl)-2-propanol more accessible for use in large-scale experiments.
Synthesemethoden
The synthesis of 1-(4-tert-butylphenoxy)-3-(butylsulfonyl)-2-propanol involves the use of various chemical reactions, including esterification, alkylation, and sulfonation. The process is complex and involves multiple steps, making it challenging to produce on a large scale.
Wissenschaftliche Forschungsanwendungen
1-(4-tert-butylphenoxy)-3-(butylsulfonyl)-2-propanol has been widely used in scientific research for its ability to inhibit protein kinases, which play a crucial role in various cellular processes. It has been shown to be effective in inhibiting the growth of cancer cells and has potential use in cancer therapy. Additionally, it has been used in the study of neurological disorders, such as Alzheimer's and Parkinson's diseases.
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenoxy)-3-butylsulfonylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O4S/c1-5-6-11-22(19,20)13-15(18)12-21-16-9-7-14(8-10-16)17(2,3)4/h7-10,15,18H,5-6,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKLLSAVPUXAMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CC(COC1=CC=C(C=C1)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-4-[(4-propoxybenzoyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B6067044.png)
![3-chloro-N-cyclopentyl-4-{[1-(2-methoxy-1-methylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6067057.png)
![2-[4-(dimethylamino)-2-quinazolinyl]phenol](/img/structure/B6067058.png)
![2-(4-cyanophenoxy)-N-[(2-methyl-4-quinolinyl)methyl]acetamide](/img/structure/B6067069.png)
![2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B6067070.png)
![4-[2-(1,3-benzoxazol-2-yl)phenoxy]-5-nitrophthalonitrile](/img/structure/B6067078.png)
![N'-[2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B6067081.png)


![N-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonothioyl}isonicotinamide](/img/structure/B6067102.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(3-methylphenyl)glycinamide](/img/structure/B6067109.png)
![1-[1-(3-ethynylbenzoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6067117.png)
![1-(4-fluorobenzyl)-4-({1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine hydrochloride](/img/structure/B6067125.png)
![ethyl 1-[(dimethylamino)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6067129.png)